molecular formula C14H10BrIO B1293251 2-(4-Bromophenyl)-3'-iodoacetophenone CAS No. 898783-96-5

2-(4-Bromophenyl)-3'-iodoacetophenone

Cat. No.: B1293251
CAS No.: 898783-96-5
M. Wt: 401.04 g/mol
InChI Key: NWCNVZVJEFHPOU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring and an acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3’-iodoacetophenone typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds between two different aromatic rings. The reaction involves the coupling of 4-bromophenylboronic acid with 3’-iodoacetophenone in the presence of a palladium catalyst and a base . The reaction conditions generally include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 2-(4-Bromophenyl)-3’-iodoacetophenone may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The acetophenone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the acetophenone can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide for oxidizing the acetophenone group.

    Reduction: Sodium borohydride or lithium aluminum hydride for reducing the carbonyl group.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine or iodine atoms.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols from the reduction of the carbonyl group.

Scientific Research Applications

2-(4-Bromophenyl)-3’-iodoacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3’-iodoacetophenone depends on its specific application. In organic synthesis, it acts as a building block for forming more complex molecules. In biological systems, its mechanism may involve interactions with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. This dual halogenation allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCNVZVJEFHPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642296
Record name 2-(4-Bromophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-96-5
Record name Ethanone, 2-(4-bromophenyl)-1-(3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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